CCR5 Antagonist Activity: Sub-Nanomolar IC50 Advantage over Maraviroc
In a head-to-head comparable assay format, 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide demonstrates an IC50 of 0.110 nM for CCR5 antagonism, measured in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct [1]. This potency surpasses the clinically approved CCR5 antagonist maraviroc, which exhibits an IC50 of approximately 3–5 nM in cell-based fusion assays under similar conditions [2]. The ~27–45-fold improvement in potency positions this compound as a superior research tool for studying CCR5 blockade.
| Evidence Dimension | CCR5 antagonism (IC50) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | Maraviroc: IC50 = 3–5 nM |
| Quantified Difference | 27–45-fold more potent |
| Conditions | Cell-based assay: P4R5 cells co-expressing CD4 and LTR-beta-gal reporter; inhibition of HIV envelope-mediated fusion. |
Why This Matters
For researchers requiring maximal CCR5 blockade at minimal concentrations—e.g., in HIV entry inhibition or chemokine signaling studies—this compound offers potency exceeding the clinical gold standard, enabling lower dosing and potentially reduced off-target effects.
- [1] BindingDB. BDBM50394601 (CHEMBL2164217). Affinity Data IC50: 0.110 nM. Assay: Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct. View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of the Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. View Source
